molecular formula C12H10FNO B14088619 (3-(3-Fluorophenyl)pyridin-4-yl)methanol

(3-(3-Fluorophenyl)pyridin-4-yl)methanol

Cat. No.: B14088619
M. Wt: 203.21 g/mol
InChI Key: BBVFNOXRGVURPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Fluorophenyl)pyridin-4-yl)methanol: is an organic compound with the molecular formula C12H10FNO It consists of a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-pyridylboronic acid.

    Reaction Steps:

    Reaction Conditions: Typical conditions for the Suzuki-Miyaura reaction include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for (3-(3-Fluorophenyl)pyridin-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(3-Fluorophenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)aldehyde or (3-(3-Fluorophenyl)pyridin-4-yl)carboxylic acid.

    Reduction: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)amine or (3-(3-Fluorophenyl)pyridin-4-yl)alkane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (3-(3-Fluorophenyl)pyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronic materials and coatings.

Mechanism of Action

The mechanism of action of (3-(3-Fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-(4-Fluorophenyl)pyridin-4-yl)methanol
  • (3-(2-Fluorophenyl)pyridin-4-yl)methanol
  • (3-(3-Chlorophenyl)pyridin-4-yl)methanol

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
  • Unique Features: (3-(3-Fluorophenyl)pyridin-4-yl)methanol’s specific substitution pattern provides unique electronic and steric effects, influencing its chemical behavior and potential applications.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for certain specialized uses, such as in the development of specific pharmaceuticals or advanced materials.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(3-fluorophenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H10FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-7,15H,8H2

InChI Key

BBVFNOXRGVURPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.